9-(2-Chloro-4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(2-Chloro-4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with the molecular formula C23H25ClFNO2 and a molecular weight of 401.913 g/mol . This compound is part of the acridine family, known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloro-4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated products .
Scientific Research Applications
9-(2-Chloro-4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 9-(2-Chloro-4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Another acridine derivative with antimicrobial properties.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
Uniqueness
9-(2-Chloro-4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chloro and fluoro groups enhances its reactivity and potential biological activity compared to other acridine derivatives .
Properties
CAS No. |
853333-92-3 |
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Molecular Formula |
C23H25ClFNO2 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
9-(2-chloro-4-fluorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H25ClFNO2/c1-22(2)8-15-20(17(27)10-22)19(13-6-5-12(25)7-14(13)24)21-16(26-15)9-23(3,4)11-18(21)28/h5-7,19,26H,8-11H2,1-4H3 |
InChI Key |
YSDOSEAWIWMCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)F)Cl)C(=O)C1)C |
Origin of Product |
United States |
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